2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine
Overview
Description
“2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine” is an organic compound that belongs to the class of phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The empirical formula of this compound is C9H10N4 and it has a molecular weight of 174.20 .
Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents . The cytotoxic activities of these compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity .
Antibacterial Agents
1,2,4-triazole and its derivatives have proven significant antibacterial activity . This heterocyclic core has been the subject of a large volume of research, and further investigations on this scaffold could harness its optimum antibacterial potential .
Antifungal Agents
Drug Discovery
1,2,4-triazole derivatives have found broad applications in drug discovery . These compounds can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Organic Synthesis
1,2,4-triazole derivatives are used in organic synthesis . They serve as important building blocks in the synthesis of complex organic molecules .
Polymer Chemistry
1,2,4-triazole derivatives are used in polymer chemistry . They can be incorporated into polymers to enhance their properties .
Supramolecular Chemistry
1,2,4-triazole derivatives are used in supramolecular chemistry . They can form supramolecular structures through hydrogen bonding .
Materials Science
1,2,4-triazole derivatives are used in materials science . They can be used to modify the properties of materials .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.
Mode of Action
This interaction could lead to changes in the cellular processes controlled by these proteins .
Biochemical Pathways
Given its targets, it can be inferred that it may influence pathways related to cell growth and survival .
Result of Action
Given its potential inhibitory effects on its target proteins, it may lead to alterations in cell growth and survival .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
2-methyl-5-(1H-1,2,4-triazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-2-3-7(4-8(6)10)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQFXOXZMRYLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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